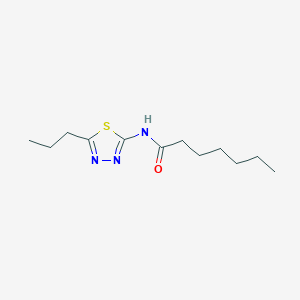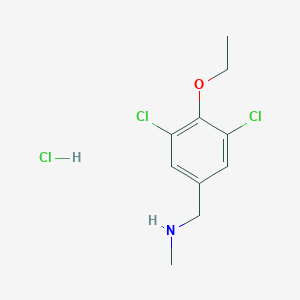![molecular formula C15H19N5 B4613149 2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B4613149.png)
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Übersicht
Beschreibung
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features both pyrazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the benzimidazole moiety. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . The benzimidazole ring is often formed via the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound can vary depending on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole moiety but lacks the benzimidazole structure.
1-Methyl-1H-benzimidazole: Contains the benzimidazole ring but not the pyrazole moiety.
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of 2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine lies in its combined pyrazole and benzimidazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-10-8-11(2)20(18-10)7-6-15-17-13-9-12(16)4-5-14(13)19(15)3/h4-5,8-9H,6-7,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCDXHLRNOPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NC3=C(N2C)C=CC(=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B4613079.png)




![N~1~-(2-FLUOROPHENYL)-2-{5-[(Z,2E)-3-(2-FURYL)-2-PROPENYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETAMIDE](/img/structure/B4613112.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B4613129.png)

![isopropyl 2-{[2-cyano-3-(4-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4613140.png)
![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4613150.png)
![1-benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B4613154.png)
